8,9-Dihydroxy-10,11-epoxy-8,9,10,11-tetrahydrobenz(a)anthracene 8,9-Dihydroxy-10,11-epoxy-8,9,10,11-tetrahydrobenz(a)anthracene
Brand Name: Vulcanchem
CAS No.: 64937-40-2
VCID: VC21077331
InChI: InChI=1S/C18H14O3/c19-15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17-,18+/m1/s1
SMILES: C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C(C4O)O
Molecular Formula: C18H14O3
Molecular Weight: 278.3 g/mol

8,9-Dihydroxy-10,11-epoxy-8,9,10,11-tetrahydrobenz(a)anthracene

CAS No.: 64937-40-2

Cat. No.: VC21077331

Molecular Formula: C18H14O3

Molecular Weight: 278.3 g/mol

* For research use only. Not for human or veterinary use.

8,9-Dihydroxy-10,11-epoxy-8,9,10,11-tetrahydrobenz(a)anthracene - 64937-40-2

Specification

CAS No. 64937-40-2
Molecular Formula C18H14O3
Molecular Weight 278.3 g/mol
IUPAC Name (4R,6S,7S,8R)-5-oxapentacyclo[9.8.0.03,9.04,6.014,19]nonadeca-1,3(9),10,12,14,16,18-heptaene-7,8-diol
Standard InChI InChI=1S/C18H14O3/c19-15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17-,18+/m1/s1
Standard InChI Key QMVDCUCAPJTHNE-XDNAFOTISA-N
Isomeric SMILES C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@@H]5[C@@H](O5)[C@H]([C@@H]4O)O
SMILES C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C(C4O)O
Canonical SMILES C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C(C4O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator